Hydrazinecarbothioamide, N,2,2-triphenyl-
Overview
Description
Hydrazinecarbothioamide, N,2,2-triphenyl- is a compound with the molecular formula C19H17N3S. It contains a hydrazinecarbothioamide core with three phenyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N,2,2-triphenyl- can be synthesized through the reaction of hydrazinecarbothioamide with triphenylchloromethane under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N,2,2-triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazinecarbothioamides .
Scientific Research Applications
Hydrazinecarbothioamide, N,2,2-triphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N,2,2-triphenyl- involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in cancer cells . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Hydrazinecarbothioamide, N,2,2-triphenyl- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide, N,1,2-triphenyl-: This compound has a similar structure but differs in the position of the phenyl groups.
1,2,4-Triazole-3-thione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Carbazole hydrazinecarbothioamide derivatives: These compounds are known for their potent antioxidant and anticancer properties.
Biological Activity
Hydrazinecarbothioamide, N,2,2-triphenyl- is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its potential as an anti-cancer agent, enzyme inhibitor, and antimicrobial compound. The findings are supported by various studies and data tables that summarize key research outcomes.
Chemical Structure and Synthesis
Hydrazinecarbothioamide derivatives are synthesized through the reaction of hydrazines with isothiocyanates. The specific compound N,2,2-triphenyl-hydrazinecarbothioamide can be derived from triphenyl isothiocyanate and hydrazine under controlled conditions. This synthesis pathway is crucial as it influences the biological activity of the resulting compounds.
1. Anticancer Activity
Hydrazinecarbothioamide derivatives have demonstrated significant anticancer potential across various studies. For instance:
- A study reported that certain hydrazinecarbothioamide derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM against HCT-116 and T47D cell lines respectively .
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Table 1: Anticancer Activity of Hydrazinecarbothioamides
Compound Cell Line IC50 (μM) N,2,2-triphenyl-hydrazinecarbothioamide HCT-116 6.2 N,2,2-triphenyl-hydrazinecarbothioamide T47D 27.3
2. Enzyme Inhibition
The compound has also been studied for its ability to inhibit urease, an enzyme linked to various health complications such as peptic ulcers and kidney stones:
- A recent study highlighted that several derivatives of hydrazinecarbothioamides showed strong urease inhibition with IC50 values ranging from 8.45 μM to 25.72 μM, indicating their potential as therapeutic agents for conditions associated with urease activity .
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Table 2: Urease Inhibition Potency
Compound IC50 (μM) Hydrazinecarbothioamide Derivative A 8.45 ± 0.14 Hydrazinecarbothioamide Derivative B 21.26 ± 0.35 (Thiourea standard)
3. Antimicrobial Activity
Hydrazinecarbothioamides have shown promising antimicrobial properties:
- Research indicates that certain derivatives possess antibacterial activity against pathogenic bacteria. For example, one derivative demonstrated effective inhibition comparable to standard antibiotics like chloramphenicol .
Case Studies
Several case studies have been conducted to evaluate the biological activities of hydrazinecarbothioamides:
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Case Study: Anticancer Efficacy
A group of researchers synthesized a series of hydrazinecarbothioamide derivatives and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The results indicated that modifications in the substituents significantly affected the anticancer activity. -
Case Study: Urease Inhibition Mechanism
In silico docking studies were performed to understand the binding interactions of hydrazinecarbothioamides with urease's active site. The results suggested that these compounds interact favorably with nickel ions in urease, providing insights into their inhibitory mechanisms.
Properties
IUPAC Name |
1-phenyl-3-(N-phenylanilino)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c23-19(20-16-10-4-1-5-11-16)21-22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZXGAJQXDYDAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359559 | |
Record name | Hydrazinecarbothioamide, N,2,2-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15973-74-7 | |
Record name | Hydrazinecarbothioamide, N,2,2-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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